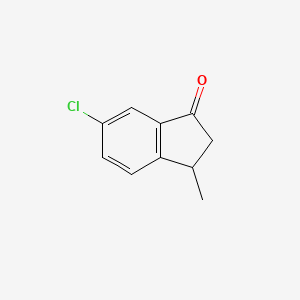
2-(2-Thienylidene)-1-tetralone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Thienylidene)-1-tetralone is a heterocyclic compound that features a thienylidene group attached to a tetralone core
Métodos De Preparación
The synthesis of 2-(2-Thienylidene)-1-tetralone can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where thiophene-2-carbaldehyde reacts with 1-tetralone in the presence of a base such as piperidine . This reaction typically occurs under reflux conditions in a suitable solvent like ethanol.
Análisis De Reacciones Químicas
2-(2-Thienylidene)-1-tetralone undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-(2-Thienylidene)-1-tetralone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Thienylidene)-1-tetralone involves its interaction with various molecular targets. For instance, its antiproliferative effects are attributed to the inhibition of specific enzymes and signaling pathways involved in cell division . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell membranes .
Comparación Con Compuestos Similares
2-(2-Thienylidene)-1-tetralone can be compared with other thienylidene derivatives such as:
[N′-(2-thienylidene)]benzhydrazide: Similar in structure but differs in its photochemical properties and hydrogen bonding interactions.
(2-Thienylidene)3,4-methylenedioxybenzoylhydrazine: Exhibits different biological activities, including effects on muscle fibers.
Bis(3-thiono-2-thienylidene)-dimethylamine: Known for its unique sulfur-containing structure and reactivity.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for various research applications.
Propiedades
Número CAS |
54752-27-1 |
|---|---|
Fórmula molecular |
C15H12OS |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
2-(thiophen-2-ylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H12OS/c16-15-12(10-13-5-3-9-17-13)8-7-11-4-1-2-6-14(11)15/h1-6,9-10H,7-8H2 |
Clave InChI |
YQJIGFWRZFDEDU-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC=CS2)C(=O)C3=CC=CC=C31 |
SMILES canónico |
C1CC(=CC2=CC=CS2)C(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1'-amino-[1,1'-bi(cyclopropane)]-1-carboxylate hydrochloride](/img/structure/B3271341.png)

![1-[Ethyl(methyl)amino]propan-2-ol](/img/structure/B3271352.png)









